molecular formula C16H16N2O3 B3136948 N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide CAS No. 428872-06-4

N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide

Cat. No. B3136948
CAS RN: 428872-06-4
M. Wt: 284.31 g/mol
InChI Key: JUNHQBJCWZVSAT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide, also known as HMBA , is a synthetic compound with a complex structure. It belongs to the class of hydroxamic acids and exhibits interesting biological properties. HMBA has been studied for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs) and modulate gene expression .


Synthesis Analysis

The synthesis of HMBA involves several steps. One common approach is the condensation of 4-methylbenzoyl chloride with 1-methyl-1H-pyrrole-2,5-dione, followed by the addition of hydroxylamine to form the hydroxamic acid functional group. The acrylamide moiety is then introduced through a Michael addition reaction. Precise reaction conditions, reagents, and yields may vary depending on the synthetic route .


Molecular Structure Analysis

HMBA’s molecular formula is C₁₈H₁₈N₂O₃ . Its structure comprises a pyrrole ring, a benzoyl group, and an acrylamide unit. The N-hydroxy group is crucial for its HDAC inhibitory activity. The three-dimensional arrangement of atoms influences its binding interactions with target enzymes and proteins .


Chemical Reactions Analysis

HMBA can undergo various chemical reactions, including hydrolysis, esterification, and oxidation. Its hydroxamic acid functionality allows it to chelate metal ions, making it relevant in metalloenzyme inhibition. Additionally, it can participate in nucleophilic additions and substitutions. Researchers have explored its reactivity in the context of drug design and bioconjugation .

Scientific Research Applications

Industrial and Analytical Perspectives

The compound N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide, while not directly mentioned, is closely related to the broader family of acrylamides, which are synthetic monomers with a wide scope of industrial applications. These monomers are primarily used as precursors in the production of several polymers, such as polyacrylamide, which finds extensive applications in water and wastewater treatment processes, pulp and paper processing, mining, and mineral processing (Taeymans et al., 2004). The research underscores the versatility of acrylamides in industrial applications and the ongoing efforts to understand their formation and control, particularly in food processing to mitigate potential health risks.

Biomedical Applications

Further extending the utility of acrylamide derivatives, the development and application of acrylamide-based microgels demonstrate significant promise in nanotechnology, drug delivery, sensing, and catalysis due to their responsive behavior and chemical stability. Poly(N-isopropylacrylamide-co-acrylamide) microgels, for instance, exhibit reversible swelling/deswelling properties with slight changes in environmental conditions, highlighting their potential in biomedical applications (Begum et al., 2019).

Polymer Science and Engineering

In the realm of polymer science and engineering, acrylamide derivatives play a pivotal role in the synthesis of novel polymers. The terpolymerization process, involving acrylamides, allows for the creation of materials with specific properties suitable for a range of applications. Studies have explored the kinetics and mechanism of these reactions, providing insights into the potential for creating tailored polymer materials (Srivastava et al., 2002).

Mechanism of Action

HMBA’s primary mechanism of action lies in its inhibition of HDACs. By blocking these enzymes, it promotes histone acetylation, leading to altered gene expression patterns. This epigenetic modulation affects cell growth, differentiation, and apoptosis. HMBA’s potential as an epigenetic therapy has drawn attention in cancer research .

Safety and Hazards

  • Risk Assessment : Consult safety data sheets (SDS) for detailed safety information .

Future Directions

  • Clinical Trials : Translate preclinical findings into clinical trials for cancer treatment .

properties

IUPAC Name

(E)-N-hydroxy-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-3-5-12(6-4-11)16(20)13-9-14(18(2)10-13)7-8-15(19)17-21/h3-10,21H,1-2H3,(H,17,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNHQBJCWZVSAT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C=CC(=O)NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)/C=C/C(=O)NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide
Reactant of Route 3
Reactant of Route 3
N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide
Reactant of Route 4
Reactant of Route 4
N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide
Reactant of Route 5
N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide
Reactant of Route 6
Reactant of Route 6
N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.